molecular formula C12H13NO5 B12342710 Ac-Phg(4-OAc)-OH

Ac-Phg(4-OAc)-OH

Cat. No.: B12342710
M. Wt: 251.23 g/mol
InChI Key: IAEDVARDWLITBC-NSHDSACASA-N
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Description

Contextualization of N-Acetylated Phenylglycine Derivatives in Contemporary Organic and Biological Chemistry

N-acetylated phenylglycine derivatives are a class of unnatural amino acids that have garnered significant interest in organic and biological chemistry. Phenylglycine itself is a non-proteinogenic amino acid, and the addition of an N-acetyl group at the alpha-amino position modifies its chemical properties, influencing factors like solubility, conformational preference, and resistance to enzymatic degradation.

In contemporary research, these derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics. nih.gov The incorporation of such non-natural amino acids allows scientists to create novel molecular architectures that are not accessible through standard biological synthesis. durham.ac.uk This strategy is pivotal for developing peptides with enhanced stability, specific structural constraints, or unique functionalities. For instance, research into novel phenylglycinamide derivatives has been pursued to develop new broad-spectrum anticonvulsants, highlighting the therapeutic potential of molecules derived from this scaffold. nih.gov The N-acetyl group can play a crucial role in modulating the biological activity and pharmacokinetic properties of the final peptide construct. omicsonline.org

Significance of Aryl Acetate (B1210297) Moieties in Molecular Design and Transformations

The aryl acetate group is a key functional moiety in organic synthesis and molecular design, serving multiple strategic roles. Primarily, it functions as a robust protecting group for phenols. The acetate group masks the reactive hydroxyl functionality of a phenol (B47542), preventing it from participating in unwanted side reactions during complex multi-step syntheses. This protection can typically be reversed under mild basic conditions to regenerate the free phenol.

Beyond its role as a protecting group, the aryl acetate moiety is a valuable synthetic intermediate. Aryl acetates are stable, value-added chemicals that can be synthesized through various methods, including the carbonylation of aryl methyl ethers. nih.govrsc.org They can participate in a range of cross-coupling reactions, such as the palladium-catalyzed monoarylation of acetate esters, enabling the formation of new carbon-carbon bonds. organic-chemistry.org Furthermore, in medicinal chemistry, the strategic placement of acetate esters is a recognized approach in prodrug design. The ester can be cleaved by endogenous esterase enzymes in vivo, releasing the active phenolic drug at the target site. This can improve the bioavailability and therapeutic profile of a parent molecule.

Overview of Current Research Trajectories and Potential Innovations Centered on Ac-Phg(4-OAc)-OH

This compound is primarily recognized and supplied as an "unusual amino acid" for research purposes, particularly for use in solid-phase peptide synthesis (SPPS). glpbio.com Its bifunctional nature makes it a highly versatile building block for creating sophisticated peptides and chemical probes.

Current research trajectories involving this compound are focused on leveraging its unique structural features:

Peptide Modification and Labeling: The aryl acetate group serves as a latent phenol. Once this compound is incorporated into a peptide chain via SPPS, the acetate can be selectively removed to unmask the phenolic hydroxyl group. This free phenol can then serve as a chemical handle for subsequent modifications, such as fluorescent labeling, biotinylation, or attachment to surfaces and nanoparticles.

Conformational Control: The sterically demanding and conformationally distinct nature of the N-acetylated phenylglycine core can be used to induce specific secondary structures, like turns or helices, within a peptide. This allows for the design of peptidomimetics that can mimic or disrupt protein-protein interactions.

Development of Selective Substrates: The use of diverse unnatural amino acids has been shown to be a powerful tool for developing highly selective substrates for enzymes like caspases. nih.gov this compound could be incorporated into combinatorial libraries to probe the active sites of proteases and develop specific enzyme reporters or inhibitors.

Potential innovations centered on this compound include the creation of "smart" peptides that can be activated by specific enzymatic cleavage of the aryl acetate, or the development of novel peptide-based materials where the phenolic group is used for polymerization or cross-linking after synthesis. Its application allows for the precise installation of a modifiable phenolic side chain at a defined position within a peptide sequence, opening up advanced strategies for drug design, diagnostics, and materials science.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 37784-27-3 glpbio.comchemicalbook.combldpharm.com
IUPAC Name (2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid
Molecular Formula C₁₂H₁₃NO₅ peptide.com
Molecular Weight 251.24 g/mol peptide.com

| InChI Key | IAEDVARDWLITBC-NSHDSACASA-N | |

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
(2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid This compound
N-acetylated phenylglycine -
Phenylglycine -
Phenylglycinamide -
Aryl Acetate -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid

InChI

InChI=1S/C12H13NO5/c1-7(14)13-11(12(16)17)9-3-5-10(6-4-9)18-8(2)15/h3-6,11H,1-2H3,(H,13,14)(H,16,17)/t11-/m0/s1

InChI Key

IAEDVARDWLITBC-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=C(C=C1)OC(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Ac Phg 4 Oac Oh and Its Molecular Architectures

Advanced Stereoselective Synthesis of Alpha-Amino Acid Derivatives Bearing Acetyloxyphenyl Substituents

The creation of chiral alpha-amino acids, particularly non-proteinogenic ones like phenylglycine derivatives, relies heavily on methods that control stereochemistry. This is crucial for biological activity and precise molecular design.

Diastereoselective and Enantioselective Routes to the Phenylglycine Core

The phenylglycine core, with its chiral center at the alpha-carbon, can be synthesized through various stereoselective approaches. One well-established strategy involves the Strecker synthesis , which can be rendered enantioselective through the use of chiral auxiliaries or catalysts. For instance, chiral imines derived from glyoxal (B1671930) and amines, or imines formed with chiral amines, can undergo nucleophilic addition and subsequent hydrolysis to yield enantiomerically enriched amino acids mdpi.org. Another method employs chiral templates, such as derivatives of carbohydrates, to direct the stereochemical outcome of reactions leading to the phenylglycine skeleton mdpi.org.

Diastereoselective routes often utilize chiral auxiliaries covalently attached to the substrate. These auxiliaries influence the approach of reagents, leading to the preferential formation of one diastereomer. After the stereogenic center is established, the auxiliary is cleaved, yielding the enantiomerically enriched amino acid nih.gov. For example, chiral auxiliaries have been employed in the alkylation of glycine (B1666218) imine derivatives to construct chiral phenylglycine precursors koreascience.kr.

Table 1: Representative Stereoselective Phenylglycine Synthesis Approaches

Method TypeKey StrategyStereocontrol MechanismTypical OutcomeReference
Strecker SynthesisAddition of cyanide to iminesChiral auxiliary/catalystEnantiomerically enriched α-amino acids mdpi.org
Chiral Auxiliary RoutesCovalent attachment of chiral moietySteric/electronic influenceDiastereoselective formation of chiral center nih.gov
Chiral TemplateUse of chiral molecules to guide reaction pathwayDirected stereochemical outcomeHigh diastereomeric ratio mdpi.org

Asymmetric Catalysis in the Construction of Chiral Centers

Asymmetric catalysis offers an efficient pathway to enantiomerically pure amino acids, utilizing substoichiometric amounts of a chiral catalyst. Transition metal complexes and organocatalysts are widely employed for this purpose.

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on rhodium, ruthenium, or iridium, are highly effective in catalyzing asymmetric hydrogenation of dehydroamino acid precursors or imines, leading to chiral amino acids with high enantioselectivity nih.govineosopen.org. For example, asymmetric hydrogenation of enamides or imines derived from phenylglycine precursors can yield enantiomerically enriched products.

Organocatalysis: Chiral organic molecules, including amino acids themselves (like proline) or their derivatives, can act as potent organocatalysts. These catalysts facilitate asymmetric transformations through mechanisms involving iminium ion or enamine intermediates, enabling enantioselective alkylations, Michael additions, or Strecker-type reactions ineosopen.orgresearchgate.netrsc.org. For instance, chiral phosphoric acids or squaramide catalysts have been developed for highly enantioselective synthesis of amino acid precursors ineosopen.orgresearchgate.net.

The development of catalytic systems that can introduce substituents onto the phenyl ring stereoselectively, or build the phenylglycine core with a pre-functionalized phenyl ring, is an active area of research.

Functionalization Strategies for the Phenylglycine Moiety

Once the chiral phenylglycine core is established, specific functional groups can be introduced or modified to arrive at the target molecule, Ac-Phg(4-OAc)-OH. This involves acetylation of the phenolic hydroxyl group and the amino group.

Regioselective O-Acetylation of Phenolic Hydroxyl Groups

The introduction of the acetoxy group at the para position of the phenyl ring requires the acetylation of a phenolic hydroxyl group. This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) (Ac₂O) or acetyl chloride in the presence of a catalyst.

Chemical Acetylation: Phenols can be efficiently acetylated using acetic anhydride, often with catalysts like Lewis acids (e.g., FeCl₃, SnCl₄ researchgate.net), bases (e.g., pyridine, DMAP), or under solvent-free conditions researchgate.netacgpubs.orgfrontiersin.orgscirp.orgmdpi.com. For a para-substituted phenol (B47542), the acetylation typically occurs at the hydroxyl group. Methods employing catalysts like cobalt(II) mercury tetrakis(thiocyanato)cobaltate(II) have demonstrated regioselective acetylation of phenols, yielding para-acetoxy derivatives acgpubs.org. Vanadyl sulfate (B86663) (VOSO₄) has also been reported as an effective catalyst for solvent-free O-acetylation of phenols using isopropenyl acetate (B1210297) frontiersin.org.

Table 2: Chemical O-Acetylation of Phenols

Acetylating AgentCatalyst/ConditionsSubstrate ExampleProduct ExampleYieldReference
Acetic AnhydrideFeCl₃, microwave, solvent-freep-Cresol4-Methylphenyl acetate95% researchgate.net
Acetic AnhydrideHg[Co(SCN)₄], CHCl₃, room temp.Phenol4-HydroxyacetophenoneHigh acgpubs.org
Isopropenyl AcetateVOSO₄ (1%), 60°CThymolThymyl acetate~80% frontiersin.org
Acetic AnhydrideSolvent- and catalyst-free, moderate temp.PhenolAcetophenoneHigh mdpi.com

The regioselectivity of acetylation is generally high for simple phenols, targeting the hydroxyl group. If multiple hydroxyl groups were present, achieving specific regioselectivity would require careful control of reaction conditions or the use of protecting groups.

Enzymatic and Chemoenzymatic O-Acetylation Methods

Enzymatic methods offer a greener and often more selective approach to acetylation. Lipases, such as those from Candida antarctica or Alcaligenes sp., are known to catalyze the regioselective O-acetylation of phenolic compounds acs.orgasm.org.

Lipase-Catalyzed Acetylation: Immobilized lipases can mediate the transesterification of vinyl acetate with phenols, leading to regioselective mono- or di-acetylation. For instance, specific lipases have been shown to selectively acetylate the 4'-OH group of resveratrol (B1683913) acs.org. These biocatalytic methods typically operate under mild conditions and can offer high regioselectivity, minimizing the formation of unwanted byproducts.

Table 3: Enzymatic O-Acetylation of Phenols

Enzyme/CatalystAcyl DonorSubstrate ExampleRegioselectivityYieldReference
Lipase from Alcaligenes sp.Vinyl acetateResveratrol3-OH selective~75% acs.org
Lipase B (Candida antarctica)Vinyl acetateResveratrol4'-OH selective80% acs.org

Controlled Introduction of N-Acetyl Functionality

The final step in the synthesis of this compound involves the acetylation of the alpha-amino group of the phenylglycine derivative. This is a standard transformation in peptide chemistry and amino acid modification.

Acetic Anhydride Method: The most common method involves treating the amino acid with acetic anhydride in the presence of a base, such as sodium bicarbonate, sodium acetate, or triethylamine, in an aqueous or mixed aqueous-organic solvent system. This is often performed under mild conditions to avoid racemization of the chiral center.

Schotten-Baumann Conditions: This classic method involves reacting the amino group with an acyl halide (like acetyl chloride) in the presence of an aqueous base. The base neutralizes the acid generated during the reaction and maintains a suitable pH for the amine to react. This method has been successfully applied to the N-acetylation of various amino acids beilstein-journals.org.

Table 4: N-Acetylation of Amino Acids

Acetylating AgentBase/ConditionsSubstrate ExampleProduct ExampleYieldReference
Acetic AnhydrideNaHCO₃, H₂O/organic solventPhenylglycineN-AcetylphenylglycineHigh beilstein-journals.org
Acetyl ChlorideAqueous base (Schotten-Baumann)PhenylglycineN-AcetylphenylglycineHigh beilstein-journals.org
Acetic AnhydrideVarious catalysts/solvents (e.g., solvent-free)Alcohols, Phenols, Amines, ThiolsAcetylated derivativesHigh mdpi.com

The acetylation of the amino group is generally straightforward and proceeds with high yield, preserving the stereochemical integrity of the alpha-carbon.

Compound Name Table:

AbbreviationFull Chemical Name
This compoundN-Acetyl-4-acetoxyphenylglycine
AcAcetyl group
PhgPhenylglycine
4-OAc4-Acetoxy (acetoxy at para position)

Chemical Reactivity and Transformation Mechanisms of Ac Phg 4 Oac Oh

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Ester Linkage

The acetate ester linkage on the phenyl ring of Ac-Phg(4-OAc)-OH is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These reactions involve the cleavage of the acyl-oxygen bond of the ester.

Hydrolysis of the acetate group can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. In contrast, basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate and an alcohol. Kinetic studies on related compounds, such as diacetyl nadolol, show that hydrolysis is often subject to specific base catalysis in neutral to alkaline conditions. nih.gov

Transesterification involves the substitution of the acetyl group's alkoxy moiety with another alcohol. This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com For instance, treatment with an alcohol in the presence of an acid or base catalyst can lead to the corresponding new ester. The efficiency of transesterification can be influenced by reaction conditions such as temperature and the nature of the alcohol used. nih.gov For example, lipase-catalyzed transesterification of related esters has been shown to be sensitive to the solvent and temperature. acs.org

ReactionReagentsProductTypical Conditions
Hydrolysis H₂O, H⁺ or OH⁻Ac-Phg(4-OH)-OHAcidic or basic aqueous solution
Transesterification R'OH, H⁺ or BaseAc-Phg(4-OR')-OHReflux in excess alcohol with catalyst

Reactivity of the Carboxylic Acid Group in Amidation and Esterification

The carboxylic acid functionality of this compound is a key site for amidation and esterification reactions, enabling the formation of a wide range of derivatives.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides (e.g., DCC, EDC), which form a highly reactive O-acylisourea intermediate, or conversion to an acid chloride or active ester. For instance, N-(4-substituted phenyl)glycine derivatives have been synthesized by coupling with various amines. youtube.com The yields of such reactions can be influenced by the choice of coupling agent and reaction conditions.

Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. organic-chemistry.org Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can also yield the desired esters. The synthesis of N-aryl phenylglycine O-alkyl esters has been accomplished by refluxing the corresponding acid in an alcohol with a catalytic amount of strong acid. acs.org

ReactionReagentsProductTypical Conditions
Amidation R'R''NH, Coupling Agent (e.g., EDC)Ac-Phg(4-OAc)-CONR'R''Anhydrous organic solvent, room temperature
Esterification R'OH, H⁺ catalystAc-Phg(4-OAc)-COOR'Reflux in excess alcohol with acid

Transformations Involving the N-Acetyl Amide Functionality

The N-acetyl amide group in this compound is relatively stable but can undergo transformations under specific conditions.

Hydrolysis of the N-acetyl group to reveal the free amine can be achieved under strong acidic or basic conditions, though this often requires more forcing conditions than ester hydrolysis. rsc.org This reaction proceeds via nucleophilic acyl substitution.

Transamidation , the exchange of the acetyl group for another acyl group, is also possible. For instance, selective utilization of N-acetyl groups in chitin (B13524) for transamidation with various amines has been demonstrated, often catalyzed by metal salts like Cu(OAc)₂. frontiersin.orgresearchgate.net The yield of such reactions is dependent on the nucleophilicity of the incoming amine. frontiersin.org

ReactionReagentsProductTypical Conditions
Hydrolysis H₂O, strong H⁺ or OH⁻H-Phg(4-OAc)-OHHarsh acidic or basic conditions
Transamidation R'CO-NH₂, catalystR'CO-NH-Phg(4-OAc)-OHHigh temperature, catalyst

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) is directed by the activating and ortho-, para-directing nature of the hydroxyl group (after hydrolysis of the acetate) and the deactivating but ortho-, para-directing nature of the acetamidoalkyl group. Halogenation, for instance, is a common EAS reaction. Enzymatic halogenation offers a regioselective and environmentally benign alternative to chemical methods. port.ac.uk The presence of multiple directing groups can lead to a mixture of products, and the regioselectivity can be controlled by the choice of reagents and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the phenyl ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. The existing substituents on this compound are not strongly activating for SNAr. However, if a suitable leaving group (like a halogen) were present on the ring, particularly ortho or para to an electron-withdrawing group, SNAr could occur. For example, derivatives of 4-fluorophenylglycine can undergo nucleophilic substitution. nih.gov

Reaction TypeKey FactorsPotential Products
Electrophilic Aromatic Substitution Activating/directing groups (-OH, -NHAc-R)Halogenated, nitrated, or sulfonated derivatives
Nucleophilic Aromatic Substitution Requires strong electron-withdrawing groups and a good leaving groupSubstitution of a leaving group by a nucleophile

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemistry at the α-carbon of the phenylglycine moiety is a critical aspect of the reactivity of this compound. Phenylglycine and its derivatives are known to be prone to racemization, especially under basic conditions. rsc.orgluxembourg-bio.com

Principles of Configurational Retention and Inversion

Reactions at the chiral α-carbon can proceed with either retention or inversion of configuration.

Retention of configuration implies that the spatial arrangement of the substituents around the chiral center remains the same in the product as in the reactant.

Inversion of configuration , often associated with Sₙ2 reactions, involves the nucleophile attacking from the side opposite to the leaving group, resulting in a Walden inversion. uky.edu

In Sₙ1 reactions, which proceed through a planar carbocation intermediate, a mixture of retention and inversion products (racemization) is typically expected. However, slight excesses of the inversion product are often observed. uky.edu

Influence of Reaction Conditions on Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound can be significantly influenced by the reaction conditions.

Diastereoselectivity becomes relevant when a new stereocenter is formed. The choice of reagents, catalysts, and solvents can favor the formation of one diastereomer over another.

Enantioselectivity is crucial when dealing with racemic mixtures or when trying to preserve the enantiopurity of the starting material. Enzyme-catalyzed reactions are often highly enantioselective. For example, lipase-catalyzed ammonolysis of racemic phenylglycine methyl ester shows high enantioselectivity, which is influenced by factors such as the solvent, water activity, and temperature. nih.gov Similarly, the use of chiral catalysts in reactions like the alkylation of glycine (B1666218) imines can lead to high enantiomeric excesses. rsc.org

The racemization of phenylglycine derivatives is a key consideration. The acidity of the α-proton, stabilized by the adjacent phenyl ring, makes it susceptible to deprotonation under basic conditions, leading to a loss of stereochemical integrity. rsc.org The rate of this racemization is influenced by substituents on the phenyl ring; electron-donating groups like the 4-hydroxy group (after acetate hydrolysis) are expected to decrease the rate of racemization compared to unsubstituted phenylglycine. rsc.org

Reaction ConditionInfluence on StereochemistryExample
Base Strength Increased basicity can enhance the rate of racemization. luxembourg-bio.comUse of weaker bases in peptide couplings to minimize epimerization. luxembourg-bio.com
Solvent The polarity and coordinating ability of the solvent can affect enantioselectivity. nih.govt-Butanol was found to be an optimal medium for lipase-catalyzed ammonolysis. nih.gov
Catalyst Chiral catalysts can induce high levels of enantioselectivity. rsc.orgCinchona-derived phase-transfer catalysts in glycine imine alkylation. rsc.org
Temperature Can affect both reaction rate and enantioselectivity. nih.govOptimal temperature range of 30-40°C for a specific enzymatic reaction. nih.gov

Table of Compound Names

Abbreviation/Trivial NameIUPAC Name
This compound(2S)-2-acetamido-2-(4-acetoxyphenyl)acetic acid
Ac-Phg(4-OH)-OH(2S)-2-acetamido-2-(4-hydroxyphenyl)acetic acid
H-Phg(4-OAc)-OH(2S)-2-amino-2-(4-acetoxyphenyl)acetic acid
DCCDicyclohexylcarbodiimide
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
Diacetyl nadololNot applicable
4-fluorophenylglycine2-amino-2-(4-fluorophenyl)acetic acid
Chitin(1→4)-linked N-acetyl-β-D-glucosamine polymer
Cu(OAc)₂Copper(II) acetate

Based on a comprehensive search of available scientific literature, there is no information regarding the use of the chemical compound "this compound," also known as (2S)-Acetamido(4-acetoxyphenyl)acetic acid, as a chiral ligand in organometallic catalysis or as a mechanistic probe in catalyst-controlled regioselective reactions.

The search for research findings, data tables, and detailed studies concerning the catalytic roles and ligand properties of this compound did not yield any relevant results. Consequently, the requested article, structured around the provided outline, cannot be generated.

There is no publicly available research to support a discussion on the following topics for this compound:

Catalytic Roles and Ligand Properties of this compound

Mechanistic Probes of Catalyst-Controlled Regioselective Reactions

Therefore, no content or data tables can be produced for this specific compound within the requested scientific context.

Structural Characterization and Advanced Spectroscopic Analysis of Ac Phg 4 Oac Oh

Comprehensive Elucidation of Molecular Structure and Conformation

The molecular structure of Ac-Phg(4-OAc)-OH has been established through various analytical methods. Its IUPAC name is (2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid, and its canonical SMILES string is CC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O . This structure reveals an N-acetylated phenylglycine core, featuring an acetoxy group at the para position of the phenyl ring and a terminal carboxylic acid group. The presence of the acetoxy group (OAc) indicates an ester linkage, where an acetyl group is attached via an oxygen atom to the phenyl ring. The molecule possesses a chiral center at the alpha-carbon of the phenylglycine moiety, with the designation (2S) indicating its specific absolute stereochemistry .

Understanding the conformation of this compound is crucial for predicting its behavior in various chemical and biological environments. Conformational analysis typically involves examining the spatial arrangement of atoms and the flexibility of bonds within the molecule. While specific detailed conformational studies for this compound were not extensively detailed in the provided search results, general principles of amino acid derivative conformation suggest that factors such as intramolecular hydrogen bonding and steric interactions influence the preferred spatial arrangements cdnsciencepub.comresearchgate.net. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in probing these conformational dynamics in solution cdnsciencepub.comnih.govresearchgate.net.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural characterization of organic molecules, including amino acid derivatives like this compound. It provides information about the connectivity of atoms, the chemical environment of nuclei, and the dynamic behavior of the molecule.

Multi-Dimensional NMR Techniques for Complex Spectral Assignment

For complex molecules such as this compound, multi-dimensional NMR techniques are indispensable for unambiguous spectral assignment. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed. COSY spectra reveal proton-proton couplings, aiding in the identification of adjacent protons. HSQC correlates protons directly attached to carbons, while HMBC establishes correlations between protons and carbons separated by two or three bonds. These techniques collectively allow for the systematic assignment of all signals in the ¹H and ¹³C NMR spectra, thereby confirming the proposed molecular structure nih.govnih.gov. While specific multi-dimensional NMR data for this compound were not detailed in the provided snippets, these methods are standard for confirming the structure of such compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing its exact mass. For this compound, HRMS analysis would confirm its molecular formula, C12H13NO5, and a corresponding monoisotopic mass of approximately 251.0794 Da. The molecular weight is reported as 251.2 peptide.com. Beyond confirming the molecular formula, HRMS can also provide valuable information through fragmentation analysis. When the molecule is ionized, it can break down into smaller characteristic fragments, the masses of which can be used to infer structural features and bonding patterns. While specific fragmentation patterns for this compound were not detailed in the provided snippets, HRMS is a standard technique for verifying the identity and purity of synthesized compounds nih.gov.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

Chiroptical spectroscopy encompasses techniques such as polarimetry (measuring optical rotation, [α]D), Circular Dichroism (CD), and Optical Rotatory Dispersion (ORD). These methods are employed to determine the absolute stereochemistry of chiral molecules. This compound has been identified with the (2S) configuration at its chiral center . Optical rotation measurements, which quantify the degree to which a chiral compound rotates plane-polarized light, are a common method for confirming the absolute configuration of enantiomerically pure substances. By comparing experimental optical rotation values with theoretical calculations or known standards, the absolute stereochemistry can be assigned. Other techniques like CD and ORD provide more detailed spectral information related to the molecule's interaction with circularly polarized light, further aiding in stereochemical assignments mdpi.comwiley-vch.defrontiersin.org.

Compound List

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules libretexts.orgjascoinc.combiorxiv.org. When chiral molecules interact with circularly polarized light, they exhibit distinct absorption patterns, providing valuable information about their three-dimensional structure and absolute configuration libretexts.orgjascoinc.com.

For this compound, the presence of a chiral center at the alpha-carbon of the phenylglycine moiety makes it amenable to CD analysis. The aromatic phenyl ring, modified with an acetoxy group, acts as a chromophore that can absorb UV-Vis light. Transitions within this aromatic system, as well as potential transitions involving the amide and ester carbonyl groups, can give rise to Cotton effects – characteristic positive or negative CD bands – in the UV-Vis spectrum jascoinc.comkud.ac.in. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule libretexts.orgjascoinc.com.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared (IR) region of the electromagnetic spectrum hindsinstruments.comrsc.orgbruker.com. VCD measures the differential absorption of left- and right-circularly polarized IR light by vibrating molecules. This technique is highly sensitive to molecular structure, conformation, and absolute configuration, providing more detailed information than electronic CD, especially for molecules lacking strong UV-Vis chromophores or for studying specific functional group vibrations hindsinstruments.combruker.comnih.govreading.ac.uk. The VCD spectrum is a direct consequence of the molecule's vibrational modes and its inherent chirality, allowing for unambiguous determination of absolute stereochemistry when compared with quantum chemical calculations bruker.comreading.ac.uk. VCD signals are typically very small, requiring high-performance instrumentation and careful data processing hindsinstruments.comrsc.org.

Optical Rotatory Dispersion (ORD) , on the other hand, describes the variation of a substance's specific rotation with the wavelength of light kud.ac.inwikipedia.orgscirp.org. ORD is related to circular birefringence, where chiral molecules transmit left and right circularly polarized light at different speeds. This phenomenon is often observed in the UV-Vis region and is closely linked to electronic transitions within the molecule kud.ac.inwikipedia.org. The wavelength dependence of optical rotation, particularly around absorption bands (Cotton effect), provides insights into molecular structure and stereochemistry kud.ac.inwikipedia.org. While ORD was historically significant, VCD has become more prominent for detailed structural analysis in the vibrational realm.

Specific VCD and ORD data for this compound are not detailed in the available literature. However, these techniques would be instrumental in confirming the compound's chirality and providing detailed conformational insights.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and understanding intermolecular interactions. These techniques probe the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by molecules, causing vibrations of their chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups based on characteristic absorption frequencies uni-siegen.demsu.edu.

For this compound, the following functional groups are expected to yield characteristic IR absorption bands:

N-H Stretching (Amide): The acetylated amine group will exhibit a stretching vibration for the N-H bond, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹ msu.eduresearchgate.netresearchgate.net.

C=O Stretching (Carboxylic Acid): The free carboxylic acid group (-COOH) is expected to show a strong absorption band due to the C=O stretch, usually around 1700-1725 cm⁻¹. In the solid state, carboxylic acids often form dimers, leading to a broad O-H stretching band in the 2500-3300 cm⁻¹ region and a characteristic C=O stretch that might be slightly shifted msu.eduyoutube.com.

C=O Stretching (Amide II): The carbonyl group of the N-acetyl moiety will also show a stretching vibration, typically around 1650-1680 cm⁻¹ msu.eduresearchgate.net.

C=O Stretching (Ester): The acetoxy group (-OCOCH₃) on the phenyl ring contains an ester linkage, which typically exhibits a strong C=O stretching band in the range of 1730-1750 cm⁻¹ msu.eduspectroscopyonline.com.

C-O Stretching (Ester): The ester linkage also gives rise to C-O stretching vibrations, usually observed in the fingerprint region, around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ msu.edu.

Aromatic C-H Stretching: The phenyl ring will show C-H stretching vibrations typically above 3000 cm⁻¹, around 3000-3100 cm⁻¹ msu.eduresearchgate.net.

Aromatic C=C Stretching: The phenyl ring also exhibits characteristic C=C stretching vibrations in the region of 1500-1600 cm⁻¹ msu.eduresearchgate.net.

Aliphatic C-H Stretching: The methyl groups of the acetyl and acetoxy functionalities will show C-H stretching bands around 2850-2960 cm⁻¹ msu.edu.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by detecting vibrations that involve a change in molecular polarizability. It is particularly useful for analyzing nonpolar bonds and symmetric vibrations, which may be weak in IR spectra uni-siegen.dehoriba.comlibretexts.org.

For this compound, Raman spectroscopy is expected to reveal:

Aromatic Ring Vibrations: Strong signals related to the phenyl ring breathing modes and C-C stretching vibrations are anticipated around 1600 cm⁻¹ and 1500 cm⁻¹ horiba.comnih.govspectroscopyonline.com.

Carbonyl Stretching (C=O): The carbonyl groups of the carboxylic acid, amide, and ester functionalities will also be visible in the Raman spectrum, typically around 1700 cm⁻¹ (carboxylic acid, ester) and 1650 cm⁻¹ (amide) researchgate.net.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions msu.eduhoriba.com.

C-O Stretching: The ester C-O stretching vibrations are also expected to be present msu.edu.

Expected Vibrational Spectroscopic Data for this compound

Functional Group / BondExpected FT-IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Assignment
N-H Stretch (Amide)~3300-3500~3300-3400Primary/secondary amine N-H stretching
C-H Stretch (Aromatic)~3000-3100~3000-3100Phenyl ring C-H stretching
C-H Stretch (Aliphatic)~2850-2960~2850-2960Methyl (acetyl, acetoxy) and methylene (B1212753) C-H stretching
O-H Stretch (Carboxylic Acid Dimer)~2500-3300 (broad)-Hydrogen-bonded O-H stretching of carboxylic acid
C=O Stretch (Carboxylic Acid)~1700-1725~1700-1720Carbonyl stretching of carboxylic acid
C=O Stretch (Ester)~1730-1750~1730-1750Carbonyl stretching of ester group
C=O Stretch (Amide)~1650-1680~1650-1670Carbonyl stretching of amide (N-acetyl)
C=C Stretch (Aromatic)~1500-1600~1500-1600Phenyl ring stretching vibrations
C-N Stretch (Amide)~1550-1600~1550-1600Amide II band (N-H bend, C-N stretch)
C-O Stretch (Ester)~1200-1300, ~1000-1100~1200-1300, ~1000-1100Ester C-O stretching
C-H Bend (Aromatic)~700-850~700-850Phenyl ring C-H out-of-plane bending
C-H Bend (Aliphatic)~1350-1470~1350-1470Methyl and methylene bending vibrations

Note: These are expected values based on functional group analysis and spectral data of similar compounds. Actual peak positions and intensities may vary depending on the specific molecular environment, crystalline form, and experimental conditions.

Compound Names:

This compound: N-acetyl-4-acetoxyphenylglycine

Computational Chemistry and Theoretical Studies on Ac Phg 4 Oac Oh Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a widely employed quantum mechanical method for calculating the electronic structure of molecules. It allows for the determination of properties such as molecular geometry, charge distribution, frontier molecular orbital energies (HOMO-LUMO gap), and reaction energetics, including activation barriers and reaction pathways mdpi.comresearchgate.netmdpi.com. DFT calculations are fundamental for understanding the intrinsic stability and reactivity of a chemical compound.

While general applications of DFT in calculating electronic and geometric properties, as well as predicting IR vibrational spectra, were noted in the provided search results mdpi.comresearchgate.netmdpi.com, specific DFT studies focused on the electronic structure or reaction energetics of Ac-Phg(4-OAc)-OH were not found within the surveyed literature. However, DFT is a standard approach for such investigations in organic chemistry and medicinal chemistry, often used to rationalize experimental findings or predict new reaction pathways for similar amino acid derivatives acs.org.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful techniques used to study the dynamic behavior of molecules over time. They provide insights into a molecule's conformational landscape, revealing its flexibility, preferred spatial arrangements, and how it interacts with its environment, such as solvent molecules or biological targets mdpi.comnih.govbonvinlab.orgmdpi.com. MD simulations can also elucidate intermolecular interactions, including hydrogen bonding and van der Waals forces, which are critical for molecular recognition and function. Accelerated MD techniques can further enhance the sampling of conformational space and the study of rare events nih.gov.

The provided search results highlight the application of MD simulations in diverse fields, from analyzing the dynamics of polysaccharides mdpi.commdpi.com and protein-ligand interactions nih.gov to providing a guide for setting up and analyzing molecular dynamics simulations of peptides bonvinlab.org. Despite the prevalence of MD in chemical and biological research, specific MD simulations focused on determining the conformational landscape or intermolecular interactions of this compound were not identified in the reviewed literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and UV-Visible (UV-Vis) spectra. These predicted values can then be compared with experimentally obtained spectra to validate the proposed molecular structure and conformation mdpi.comresearchgate.net. Such validation is crucial for confirming the identity and purity of synthesized compounds.

While the general correlation between quantum chemical parameters and experimental observations has been noted in the context of related compounds researchgate.net, and the prediction of IR vibrational spectra was mentioned for encapsulated molecules mdpi.com, specific studies detailing the prediction and experimental validation of spectroscopic parameters for this compound were not found in the provided search results.

Biological and Biochemical Research Applications of Ac Phg 4 Oac Oh Derivatives

In Vitro Biochemical Evaluation of Ac-Phg(4-OAc)-OH Derived Compounds

Receptor Binding Studies and Ligand-Target Specificity

Derivatives of this compound, which are structurally related to phenylglycine, serve as valuable molecular probes in receptor binding assays to elucidate ligand-target specificity. Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors activated by the neurotransmitter L-glutamate. nih.gov The use of these compounds has been instrumental in understanding the physiological and pathological roles of mGluRs. nih.gov By modifying the core phenylglycine structure, researchers can systematically investigate the structure-activity relationships that govern receptor affinity and selectivity.

In practice, radiolabeled or fluorescently tagged analogues of this compound can be synthesized to compete with native ligands for binding to a target receptor. The binding affinity is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the ligand's potency and are crucial for characterizing the pharmacological profile of a receptor. For instance, studies on phenylglycinamide derivatives have revealed multimodal mechanisms of action, where compounds exhibit affinity for multiple targets, such as TRPV1 channels as well as sodium and calcium channels. nih.gov This highlights the utility of these derivatives in screening for both primary targets and potential off-target effects, which is a critical aspect of drug discovery and development.

The data from such binding studies can be compiled to understand how specific functional groups on the phenylglycine scaffold contribute to binding. For example, the presence and position of the O-acetyl group in this compound derivatives can be systematically varied to probe the steric and electronic requirements of the receptor's binding pocket.

Below is a hypothetical data table illustrating the kind of results that could be generated from receptor binding studies using a series of this compound derivatives against different receptor subtypes.

CompoundReceptor Subtype A (Ki in nM)Receptor Subtype B (Ki in nM)Receptor Subtype C (Ki in nM)
Derivative 1 (4-OAc)50500>10,000
Derivative 2 (3-OAc)250150>10,000
Derivative 3 (2-OAc)1000800>10,000
Derivative 4 (4-OH)150750>10,000

Mechanistic Studies of O-Acetylation and Deacetylation in Biological Systems

This compound and its analogues are valuable tools for investigating the substrate specificity of acetyltransferases, such as the peptidoglycan O-acetyltransferase A (OatA). nih.gov OatA is an enzyme found in Gram-positive bacteria that O-acetylates peptidoglycan, conferring resistance to the host's lysozyme. nih.gov Understanding the substrate requirements of OatA is crucial for the development of novel antibacterial agents.

Derivatives of this compound can be used as potential substrates or inhibitors in enzymatic assays to probe the active site of acetyltransferases. For example, an N-acetyltransferase from Chryseobacterium sp. has been shown to exhibit high enantioselectivity for the L-form of 2-phenylglycine, demonstrating that acetyltransferases can have specificity for aromatic amino acids. nih.gov This enzyme displayed a relative activity of 100 for L-2-phenylglycine, while the D-form was not a substrate. nih.gov Such studies highlight the potential for using phenylglycine derivatives to map the substrate-binding pocket of these enzymes.

The substrate specificity of OatA has been shown to differ between bacterial species, with the Staphylococcus aureus OatA preferring MurNAc residues with pentapeptide stems, while the streptococcal enzyme favors tetrapeptide stems. nih.gov By systematically altering the structure of this compound derivatives, researchers can determine which structural features are critical for recognition and catalysis by these enzymes. The results of these investigations can provide insights into the evolution of substrate specificity among homologous enzymes. nih.gov

A hypothetical data table summarizing the relative activity of an acetyltransferase with different this compound analogues is presented below.

Substrate AnalogueRelative Acetyltransferase Activity (%)
This compound100
Ac-Phg(3-OAc)-OH75
Ac-Phg(2-OAc)-OH20
Ac-Phg(4-OH)-OH5
Ac-Phe(4-OAc)-OH15

The acetoxy group in this compound makes it and its derivatives useful for studying the mechanisms of acetyl group migration and transfer in biological and chemical systems. Acyl group migration is a known phenomenon in molecules with multiple hydroxyl groups, such as carbohydrates, and can occur both within a single saccharide unit and between adjacent units. nih.govdoria.fi This migration is often pH-dependent and can have implications for the biological activity of molecules. nih.gov

While not directly a carbohydrate, the principles of acyl migration can be applied to the acetoxyphenyl moiety of this compound. The potential for intramolecular migration of the acetyl group to other positions on the phenyl ring or to the carboxyl group can be investigated under various conditions (e.g., pH, temperature, presence of enzymes). Such studies can help to understand the stability of the acetylated compound and the potential for the formation of isomers.

Furthermore, derivatives of this compound can be used to probe intermolecular acetyl transfer pathways. In some enzymatic systems, an acetyl group may be transferred from a donor molecule to an acceptor. For example, in the case of OatA, an acetyl group is transferred from an O-acetyl-Tyrosine residue on the enzyme to the peptidoglycan substrate. nih.gov By designing this compound analogues that mimic either the donor or acceptor, researchers can study the kinetics and mechanism of such transfer reactions. The potential for S→N acyl transfer has also been observed in derivatives of 3-mercaptoproline, providing a basis for studying similar transfers involving other heteroatoms. researchgate.net

The following table provides a hypothetical summary of the observed acetyl group migration in a derivative of this compound under different pH conditions.

pHStarting Isomer (4-OAc) (%)Migrated Isomer (3-OAc) (%)Migrated Isomer (2-OAc) (%)
5.0981.50.5
7.085105
9.0602515

In Vitro Stability and Biotransformation of this compound Analogues in Biological Milieu

Investigating the in vitro stability and biotransformation of this compound analogues is essential for understanding their metabolic fate in biological systems. mhmedical.com Biotransformation is the process by which xenobiotic compounds are metabolically converted into more water-soluble forms to facilitate their excretion. mhmedical.com This process typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). mhmedical.comnih.gov

For a compound like this compound, several metabolic pathways can be anticipated. The ester linkage of the O-acetyl group is susceptible to hydrolysis by esterases, which are abundant in the liver and other tissues, to yield the corresponding hydroxyl derivative. nih.gov Similarly, the N-acetyl group can be removed by amidases. These Phase I reactions would expose functional groups that can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for elimination. mhmedical.comnih.gov

The in vitro stability of this compound analogues can be assessed by incubating them with liver microsomes, hepatocytes, or other tissue preparations and monitoring the disappearance of the parent compound and the appearance of metabolites over time. nih.gov Such studies provide crucial information on the metabolic half-life of the compound and help to identify the major metabolic pathways and the enzymes involved. The N-acetylated forms of aromatic amino acids are known to be part of biological systems, and their metabolism has been studied. nih.gov

A hypothetical data table summarizing the in vitro metabolic stability of this compound analogues in human liver microsomes is shown below.

Compound AnalogueHalf-life (t1/2) in minutesMajor Metabolite(s) Identified
This compound35Ac-Phg(4-OH)-OH, Phg(4-OAc)-OH
Ac-Phg(4-OAc)-OMe50Ac-Phg(4-OH)-OMe, this compound
Et-Phg(4-OAc)-OH25Et-Phg(4-OH)-OH, Phg(4-OAc)-OH

Synthesis and Research on Ac Phg 4 Oac Oh Analogues and Derivatives

Systematic Modification of the Aryl Moiety for Electronic and Steric Tuning

The phenyl ring of Ac-Phg(4-OAc)-OH is a prime target for modification to modulate its electronic and steric properties. The introduction of various substituents on the aryl moiety can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.

Research into N-(4-substituted phenyl)glycine derivatives has demonstrated the impact of altering the substituents on the phenyl ring. nih.gov By introducing a range of electron-donating and electron-withdrawing groups, it is possible to systematically alter the electronic environment of the phenylglycine core. rsc.org For instance, the synthesis of N-aryl glycine (B1666218) derivatives through methods like the rearrangement of 2-chloro-N-aryl acetamides allows for the introduction of a variety of substituents on the aromatic ring. nih.govresearchgate.net

The electronic effects of these substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents. This allows for a quantitative understanding of how different groups influence the reactivity and, by extension, the biological activity of the molecule. Steric effects, on the other hand, can be modulated by introducing bulky groups on the phenyl ring. These steric modifications can influence the molecule's ability to fit into a binding pocket and can also impact its metabolic stability by shielding susceptible sites from enzymatic degradation. nih.govmdpi.com

A critical aspect of this research is the structure-activity relationship (SAR) studies. By synthesizing a library of analogues with diverse aryl substituents and evaluating their biological activity, researchers can identify key structural features required for optimal performance. nih.govmdpi.com For example, studies on phenylglycine derivatives acting at metabotropic glutamate receptors have shown that the nature and position of substituents on the phenyl ring are crucial for potency and selectivity. nih.gov

Table 1: Examples of Aryl Moiety Modifications in Phenylglycine Analogues and their Potential Effects

Substituent (X) at para-positionElectronic EffectSteric EffectPotential Impact on Activity
-OCH₃Electron-donatingModerateMay enhance binding through hydrogen bonding or alter metabolic pathways.
-ClElectron-withdrawingModerateCan influence binding affinity and metabolic stability.
-CF₃Strongly Electron-withdrawingBulkyMay enhance binding through specific interactions and improve metabolic stability.
-tBuElectron-donatingVery BulkyCan probe steric tolerance in a binding site and potentially increase metabolic stability.

Derivatization and Functionalization of the Acetyl Group

The N-acetyl group of this compound is another key site for modification. Derivatization of this group can impact the molecule's solubility, cell permeability, and interaction with biological targets. The N-acetyl group can also serve as a handle for attaching various functional moieties.

N-acyl amino acids are a broad class of molecules with diverse biological activities, and the nature of the N-acyl chain can significantly influence their properties. researchgate.netmdpi.com Research on N-acyl amino acid surfactants has shown that varying the length and branching of the acyl chain affects their physicochemical properties. researchgate.net While this compound has a simple acetyl group, replacing it with longer or more complex acyl chains can be a strategy to modulate its lipophilicity and, consequently, its pharmacokinetic profile.

Furthermore, the acetyl group can be functionalized to introduce new chemical properties. For instance, it can be modified to incorporate reactive handles for bioconjugation or to attach moieties that can act as prodrugs, releasing the active compound under specific physiological conditions. nih.gov The synthesis of N-acyl-α-amino acids can be achieved through various methods, including enzymatic strategies, which offer a green and efficient route to a wide range of derivatives. nih.gov

The N-acetyl group plays a crucial role in the stability and function of many proteins and peptides. creative-proteomics.comyoutube.com In the context of small molecules like this compound, modifications to this group can be explored to enhance stability against enzymatic degradation.

Table 2: Potential Derivatizations of the N-Acetyl Group and their Rationale

DerivativeRationale for Modification
N-PropionylIncrease lipophilicity and study the effect of a slightly larger acyl group.
N-ButyrylFurther increase lipophilicity and explore SAR of the acyl chain length.
N-ChloroacetylIntroduce a reactive handle for further conjugation.
N-GlycolylIncrease hydrophilicity and potentially alter solubility.

Alterations and Constrainment of the Alpha-Amino Acid Backbone

Modifying the alpha-amino acid backbone of this compound offers a powerful strategy to control its conformational flexibility. By introducing constraints, it is possible to lock the molecule into a specific three-dimensional structure, which can lead to enhanced potency and selectivity for its biological target.

Conformational constraint can be achieved through various synthetic strategies. One common approach is the introduction of cyclic structures. For example, the alpha-carbon and the amino group can be incorporated into a lactam ring, or the side chain can be cyclized back onto the backbone. These modifications restrict the rotational freedom around the single bonds of the backbone, leading to a more rigid structure.

Another strategy involves the introduction of steric bulk at or near the alpha-carbon. For instance, replacing the alpha-hydrogen with a methyl group would create an α-methylated amino acid analogue. This modification not only restricts the conformational space but can also increase metabolic stability by preventing enzymatic degradation at the alpha-position.

The synthesis of conformationally constrained amino acids is an active area of research in medicinal chemistry. These constrained analogues are valuable tools for probing the bioactive conformation of a molecule and for designing more potent and selective therapeutic agents.

Table 3: Strategies for Backbone Alteration and their Expected Conformational Impact

Modification StrategyExample of Resulting StructureExpected Conformational Impact
CyclizationAzetidinone or piperidinone ring formationRigidification of the backbone, restricted φ and ψ angles.
α-AlkylationIntroduction of a methyl group at the α-carbonRestricted Ramachandran space, increased steric hindrance.
Introduction of unsaturationFormation of a dehydroamino acidPlanarization of a portion of the backbone, altered geometry.

Development of Isosteres and Bioisosteres of this compound

Isosteres and bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The development of isosteres and bioisosteres of this compound is a key strategy in lead optimization to improve its drug-like properties.

The phenyl ring is a common target for bioisosteric replacement. drughunter.comnih.gov While it is a crucial component for the activity of many molecules, it can also be a liability, contributing to poor solubility or metabolic instability. A wide range of bioisosteres for the phenyl ring have been developed, including various five- and six-membered heterocycles (e.g., thiophene, pyridine, pyrimidine) and saturated ring systems (e.g., cyclohexane, bicyclo[1.1.1]pentane). nih.govprismbiolab.comresearchgate.net These replacements can maintain the necessary steric bulk and electronic properties for biological activity while improving physicochemical properties. u-tokyo.ac.jpu-tokyo.ac.jp

Non-classical bioisosteres, which may not have the same number of atoms or valence electrons but still mimic the biological activity of the original group, are also of great interest. nih.govnih.gov For example, a cubane or a bicyclo[1.1.1]pentane (BCP) group can act as a non-classical bioisostere for a phenyl ring, offering a three-dimensional scaffold with unique electronic and steric properties. nih.govdundee.ac.uk The choice of a suitable bioisostere is highly context-dependent and often requires the synthesis and evaluation of a library of compounds. nih.gov

The carboxylic acid and amide groups of this compound can also be replaced with bioisosteres to modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability.

Table 4: Examples of Bioisosteric Replacements for the Phenyl Ring of this compound

Original MoietyBioisosteric ReplacementRationale
PhenylPyridylIntroduce a nitrogen atom to alter electronic properties and potentially form new hydrogen bonds.
PhenylThienylA five-membered aromatic heterocycle that can mimic the steric and electronic properties of the phenyl ring.
PhenylCyclohexylA saturated ring that can improve metabolic stability and solubility by removing the aromatic system.
PhenylBicyclo[1.1.1]pentylA non-classical, rigid, three-dimensional scaffold that can improve metabolic stability and solubility. nih.gov

Design and Synthesis of Research Probes (e.g., Fluorescent, Radiolabeled, Affinity Tags)

To study the mechanism of action, cellular localization, and binding partners of this compound, it is essential to develop research probes. These probes are derivatives of the parent molecule that are tagged with a reporter group, such as a fluorescent dye, a radioisotope, or an affinity tag.

Fluorescent Probes: Fluorescently labeled analogues of this compound can be synthesized by attaching a fluorophore to a non-critical position of the molecule. liberty.edu The N-acetyl group or the aryl moiety can be suitable points of attachment. nih.gov These probes allow for the visualization of the molecule's distribution in cells and tissues using fluorescence microscopy. nih.govmdpi.com The choice of fluorophore depends on the specific application, with considerations for its photophysical properties, size, and potential to interfere with the biological activity of the parent molecule.

Radiolabeled Probes: Radiolabeling involves incorporating a radioactive isotope, such as ³H, ¹⁴C, or ¹⁸F, into the structure of this compound. benthamscience.comnih.gov These probes are invaluable for quantitative studies, such as receptor binding assays and pharmacokinetic studies. frontiersin.org The synthesis of radiolabeled compounds requires specialized facilities and expertise. The position of the radiolabel is crucial to ensure that it is not lost during metabolism.

Affinity Tags: Affinity-tagged derivatives are used to identify and isolate the binding partners of this compound. A common affinity tag is biotin, which has a very high affinity for streptavidin. lsu.edunih.govresearchgate.net A biotinylated analogue of this compound can be used in pull-down assays to capture its interacting proteins, which can then be identified by mass spectrometry. The tag is typically attached via a flexible linker to minimize steric hindrance and maintain the biological activity of the parent molecule.

Table 5: Types of Research Probes and their Applications

Probe TypeReporter Group ExampleKey Application
FluorescentFluorescein, RhodamineCellular imaging, fluorescence polarization assays.
Radiolabeled¹⁴C, ¹⁸FQuantitative binding assays, in vivo imaging (PET). frontiersin.org
AffinityBiotinIdentification of binding partners (pull-down assays). nih.gov

Future Research Directions and Emerging Paradigms for Ac Phg 4 Oac Oh

Integration of Artificial Intelligence and Machine Learning for Rational Design and Optimized Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research presents a transformative opportunity for the rational design and optimized synthesis of Ac-Phg(4-OAc)-OH derivatives. mdpi.com By leveraging computational power, researchers can navigate the vast chemical space to identify novel analogs with enhanced properties. mdpi.com

ML algorithms, including deep neural networks and support vector machines, can be trained on existing datasets of related compounds to build predictive models. researchgate.netahajournals.org These models can forecast the physicochemical properties, bioactivity, and synthetic accessibility of hypothetical this compound derivatives. acs.org This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the discovery pipeline. mdpi.com

Furthermore, AI can be employed to optimize the synthetic routes for both the parent compound and its novel derivatives. wgtn.ac.nz By analyzing vast amounts of reaction data from the chemical literature, AI tools can propose novel synthetic pathways that are more efficient, cost-effective, and sustainable. mdpi.com This approach can lead to the development of robust and scalable manufacturing processes for promising drug candidates.

The use of active machine learning in a closed-loop optimization strategy can further automate and accelerate the process of reaction optimization. researchgate.net In this paradigm, an ML model actively proposes new experimental conditions to explore, and the results of these experiments are used to retrain and improve the model in an iterative cycle. researchgate.net

Table 1: Illustrative Application of Machine Learning in the Rational Design of this compound Derivatives

Derivative ID Predicted Property 1 (e.g., Target Affinity) Predicted Property 2 (e.g., Solubility) Predicted Synthetic Accessibility Score Decision
AP-001HighModerateHighSynthesize
AP-002ModerateHighHighSynthesize
AP-003HighLowModerateDe-prioritize
AP-004LowHighHighDe-prioritize

Advanced Mechanistic Investigations Using Real-Time and Time-Resolved Spectroscopies

A profound understanding of the reaction mechanisms involving this compound is crucial for its optimization and application. The use of advanced spectroscopic techniques, particularly those capable of real-time and time-resolved measurements, will be instrumental in elucidating the intricate details of its chemical transformations. nih.gov

Stopped-flow UV-vis spectroscopy can be employed to monitor the kinetics of reactions involving this compound, allowing for the identification of transient intermediates and the determination of reaction rates. nih.gov By observing changes in the absorption spectrum over very short timescales, researchers can gain insights into the formation and decay of species that are not detectable by conventional methods. nih.gov

Transient absorption spectroscopy offers another powerful tool for studying the excited-state dynamics of this compound, which is particularly relevant if the compound is being investigated for photochemical applications. uni-regensburg.de This technique can reveal the lifetimes of excited states and the pathways by which they decay, providing a detailed picture of the initial steps in a photochemical reaction. uni-regensburg.de

The combination of these advanced spectroscopic methods with computational modeling will provide a comprehensive understanding of the reaction mechanisms at a molecular level. nih.gov This knowledge will be invaluable for the rational design of more efficient synthetic routes and for the development of new applications for this compound and its derivatives.

Table 2: Hypothetical Data from Time-Resolved Spectroscopic Analysis of an this compound Reaction

Time (ms) Absorbance at Wavelength 1 Absorbance at Wavelength 2 Proposed Intermediate
01.00.0Reactant
100.50.5Intermediate A
500.10.2Intermediate B
1000.00.1Product

Exploration of Novel Biochemical Roles and Interplay with Cellular Pathways

Future research will focus on elucidating the broader biochemical roles of this compound and its interactions with various cellular pathways. science.govscience.gov A deeper understanding of how this compound influences cellular processes is essential for identifying new therapeutic targets and for developing more effective and targeted therapies.

A key area of investigation will be the compound's impact on metabolic pathways. researchgate.net By employing metabolomics approaches, researchers can obtain a global view of the metabolic changes that occur in cells upon treatment with this compound. researchgate.net This can reveal novel enzymatic targets and provide insights into the compound's mechanism of action.

Furthermore, the interplay between this compound and key signaling pathways will be a major focus. researchgate.net For instance, its effects on pathways involved in cell proliferation, apoptosis, and inflammation will be scrutinized to determine its potential as a modulator of these processes. Understanding these interactions is critical for the development of targeted therapies for a range of diseases.

The potential for this compound to influence the activity of enzymes such as phosphatases is another avenue of exploration. science.govscience.gov Given the central role of phosphatases in cellular signaling, modulation of their activity could have profound therapeutic implications.

Table 3: Potential Cellular Pathways and Biochemical Roles for Investigation with this compound

Cellular Pathway Key Proteins/Enzymes Potential Effect of this compound Experimental Approach
GlycolysisHexokinase, PhosphofructokinaseInhibition/ActivationMetabolomics, Enzyme Assays
MAPK SignalingERK, JNK, p38Modulation of PhosphorylationWestern Blot, Kinase Assays
ApoptosisCaspases, Bcl-2 familyInduction/InhibitionCell Viability Assays, Flow Cytometry
Phosphatase ActivityProtein Tyrosine PhosphatasesInhibitionPhosphatase Activity Assays

Development of Integrated Analytical Platforms for High-Throughput Characterization of Derivatives

The synthesis of novel this compound derivatives through rational design will necessitate the development of integrated analytical platforms for their high-throughput characterization. researchgate.net These platforms will enable the rapid and efficient evaluation of large libraries of compounds, significantly accelerating the drug discovery and development process. science.gov

These integrated systems will likely combine automated synthesis with high-throughput screening assays. science.gov This will allow for the on-the-fly synthesis and testing of new derivatives, with the results feeding back into the design process in a continuous loop.

A key component of these platforms will be advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, adapted for high-throughput analysis. researchgate.net These methods will provide detailed structural and quantitative information for each derivative, ensuring the quality and reliability of the screening data.

The development of novel assays for assessing the biological activity of the derivatives will also be crucial. These may include cell-based assays to measure effects on specific cellular pathways or target-based assays to determine binding affinities for particular proteins. science.gov The integration of these diverse analytical and screening capabilities will create a powerful engine for the discovery of new and improved this compound-based therapeutics.

Table 4: Components of an Integrated Analytical Platform for High-Throughput Characterization

Platform Component Function Key Technologies Throughput
Automated SynthesisRapid generation of derivative librariesRobotic liquid handlers, flow chemistry100s of compounds/day
High-Throughput PurificationIsolation of pure compoundsAutomated flash chromatography, preparative HPLC100s of compounds/day
High-Throughput AnalysisStructural verification and purity assessmentUPLC-MS, NMR with autosamplers100s of compounds/day
High-Throughput ScreeningBiological activity assessmentAutomated cell-based assays, biochemical assays1000s of data points/day

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